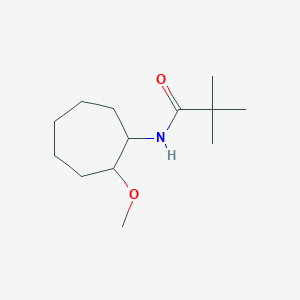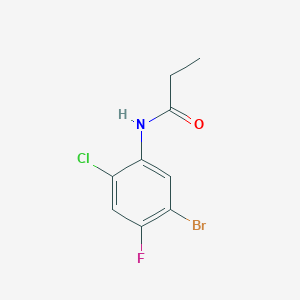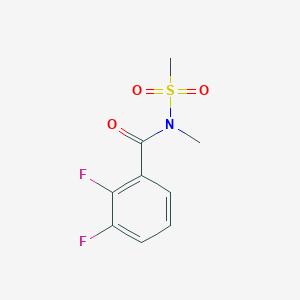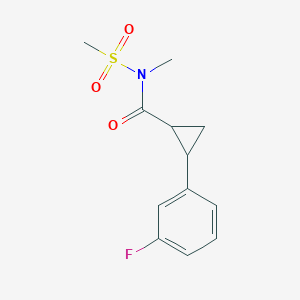
N-(5-bromo-1-methyl-2-oxopyridin-3-yl)-2-cyclobutylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-bromo-1-methyl-2-oxopyridin-3-yl)-2-cyclobutylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BRD0705 and is a potent inhibitor of the bromodomain-containing protein 4 (BRD4). BRD4 is a member of the bromodomain and extraterminal (BET) family of proteins that play a crucial role in the regulation of gene expression.
Mechanism of Action
N-(5-bromo-1-methyl-2-oxopyridin-3-yl)-2-cyclobutylacetamide binds to the bromodomain of BRD4 and prevents its interaction with acetylated histones. This results in the inhibition of transcriptional activation of oncogenes, leading to the suppression of cancer cell growth.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, this compound has also been shown to have other biochemical and physiological effects. It has been reported to inhibit the production of pro-inflammatory cytokines in macrophages, suggesting its potential use as an anti-inflammatory agent. It has also been shown to have neuroprotective effects in animal models of Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-(5-bromo-1-methyl-2-oxopyridin-3-yl)-2-cyclobutylacetamide is its high potency and selectivity for BRD4. This makes it an ideal candidate for studying the role of BRD4 in various biological processes. However, its low solubility in aqueous solutions can be a limitation for some experiments. Its stability and shelf life can also be a concern, and proper storage conditions should be maintained.
Future Directions
The potential applications of N-(5-bromo-1-methyl-2-oxopyridin-3-yl)-2-cyclobutylacetamide are vast, and there are several future directions for research. One area of interest is the development of more potent and selective inhibitors of BRD4. Another area of research is the investigation of the role of BRD4 in various diseases other than cancer, such as cardiovascular and metabolic diseases. The use of this compound as a tool for studying the epigenetic regulation of gene expression is also an exciting area of research.
Synthesis Methods
The synthesis of N-(5-bromo-1-methyl-2-oxopyridin-3-yl)-2-cyclobutylacetamide involves the reaction of 5-bromo-3-hydroxypyridin-2-one with cyclobutylamine and acetic anhydride. The reaction is carried out in the presence of a catalyst and under controlled conditions to yield the desired product. The purity of the final product is ensured by various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Scientific Research Applications
N-(5-bromo-1-methyl-2-oxopyridin-3-yl)-2-cyclobutylacetamide has shown promising results in various scientific research applications. It has been extensively studied for its potential use as an anti-cancer agent. BRD4 plays a crucial role in the development and progression of cancer by regulating the expression of oncogenes. Inhibition of BRD4 by this compound has been shown to suppress the growth of cancer cells in vitro and in vivo.
Properties
IUPAC Name |
N-(5-bromo-1-methyl-2-oxopyridin-3-yl)-2-cyclobutylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O2/c1-15-7-9(13)6-10(12(15)17)14-11(16)5-8-3-2-4-8/h6-8H,2-5H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIEHYPYLCPIIJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C(C1=O)NC(=O)CC2CCC2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2-Chlorophenyl)methylsulfonyl]piperidin-4-ol](/img/structure/B7583587.png)
![[1-[(2-Chlorophenyl)methylsulfonyl]pyrrolidin-2-yl]methanol](/img/structure/B7583593.png)
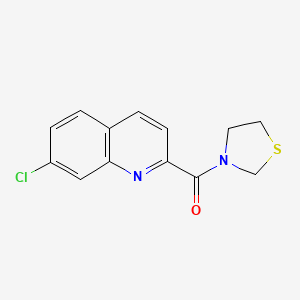



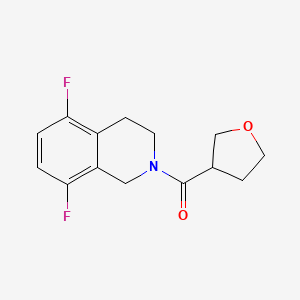
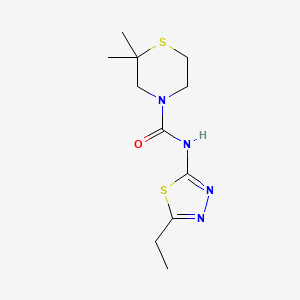
![8-Methyl-2-[(3-methylphenyl)sulfinylmethyl]imidazo[1,2-a]pyridine](/img/structure/B7583638.png)
